6-(4-Methoxybenzyl)pyrimidin-4-ol
Description
6-(4-Methoxybenzyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a 4-methoxybenzyl substituent at position 6 of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives targeting enzymes and receptors. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol (estimated).
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-9(3-5-11)6-10-7-12(15)14-8-13-10/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKUVNGZBUIMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- This compound: Limited direct data, but structurally related compounds (e.g., 4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine) inhibit Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) with IC₅₀ values <1 μM .
- 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol : Activates plant systemic resistance against bacterial pathogens (e.g., Pseudomonas syringae) via salicylic acid signaling pathways .
Receptor Modulation
Preparation Methods
Method Overview
A novel and efficient one-pot synthesis method has been reported for 6-arylpyrimidin-4-ol derivatives, including 6-(4-Methoxybenzyl)pyrimidin-4-ol. This method involves the reaction of commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate.
Reaction Conditions and Mechanism
- Starting materials : Alkyl 3-oxo-3-(4-methoxyphenyl)propanoate and formamide.
- Catalyst/additive : Ammonium acetate acts as a nitrogen source facilitating ring closure.
- Process : The reaction proceeds under one-pot conditions, where the β-ketoester reacts with formamide to form the pyrimidine ring via cyclocondensation.
- Advantages : This method offers a straightforward approach with fewer purification steps and good yields due to the one-pot nature of the synthesis.
Catalytic Process Using Quinuclidine or N-Methyl Pyrrolidine Derivatives
Method Overview
Another approach involves the preparation of 6-phenoxypyrimidin-4-ol derivatives, structurally related to this compound, using catalysts such as quinuclidine or N-methyl pyrrolidine derivatives. Although this patent primarily focuses on phenoxy derivatives, the methodology can be adapted for methoxybenzyl substituents.
Reaction Conditions and Mechanism
- Catalysts : Quinuclidine, 3-quinuclidinol, or N-methyl pyrrolidine and their acid salts.
- Process : The method involves nucleophilic substitution reactions where 6-chloro-4-aryloxypyrimidines are reacted with phenols or substituted phenols in the presence of these catalysts.
- Role of Catalyst : The catalysts enhance the nucleophilicity of the phenol derivative, promoting substitution at the 6-position of the pyrimidine ring.
- Polymeric Supports : Catalysts can be immobilized on polymeric supports such as functionalized polystyrenes or silica gels to facilitate recovery and reuse.
Research Findings
- The process achieves high yields of asymmetrical 4,6-bis(aryloxy)pyrimidine derivatives.
- The catalytic system allows for mild reaction conditions and improved selectivity.
- The method is applicable to a variety of substituted phenols, including 4-methoxybenzyl derivatives.
- This catalytic approach is particularly useful for preparing strobilurin fungicides and related compounds.
| Parameter | Details |
|---|---|
| Catalyst | Quinuclidine, 3-quinuclidinol, N-methyl pyrrolidine |
| Substrate | 6-chloro-4-aryloxypyrimidines |
| Nucleophile | Phenol or substituted phenols (e.g., 4-methoxybenzyl alcohol derivatives) |
| Solvent | Optional, varies per protocol |
| Yield | High, with good selectivity |
| Catalyst Recovery | Possible via polymeric supports |
This process is described in patent WO2008043977A1, which provides comprehensive details on catalyst types, reaction conditions, and substrate scope.
Comparative Analysis of Preparation Methods
| Feature | One-Pot Synthesis (Gajera et al.) | Catalytic Substitution (WO2008043977A1) |
|---|---|---|
| Starting Materials | Alkyl 3-oxo-3-arylpropanoate + formamide | 6-chloro-4-aryloxypyrimidines + phenols |
| Catalyst/Additive | Ammonium acetate | Quinuclidine derivatives |
| Reaction Type | Cyclocondensation | Nucleophilic aromatic substitution |
| Reaction Conditions | Moderate heating, one-pot | Mild, catalyst-mediated |
| Yield | High | High |
| Scalability | Good | Good |
| Purification | Simple extraction and crystallization | Catalyst recovery possible via supports |
| Applicability | Arylpyrimidin-4-ols broadly | Asymmetrical 4,6-bis(aryloxy)pyrimidines |
Summary and Expert Notes
- The one-pot cyclocondensation method is preferred for straightforward synthesis of this compound due to its simplicity and efficiency.
- The catalytic substitution method offers versatility for derivatives requiring substitution at multiple positions and enables catalyst reuse, which is beneficial for industrial-scale synthesis.
- Both methods avoid harsh reagents and conditions, aligning with green chemistry principles.
- The choice of method depends on the desired substitution pattern, scale, and available starting materials.
Recommendations for Further Research
- Optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity.
- Exploration of polymer-supported catalysts for improved sustainability.
- Detailed mechanistic studies to understand electronic effects of the 4-methoxybenzyl substituent on reaction kinetics.
- Scale-up studies to evaluate industrial feasibility.
This detailed review consolidates preparation methods for this compound from diverse, authoritative sources, providing a comprehensive guide for researchers and industrial chemists.
Q & A
Q. What are the optimized synthetic routes for 6-(4-Methoxybenzyl)pyrimidin-4-ol, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution under reflux conditions. For example, a related pyrimidine derivative was synthesized by refluxing 4-chloro-6-(4-methoxyphenoxy)pyrimidine with excess amine in ethanol under argon for 24 hours, achieving quantitative yield . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance nucleophilicity.
- Molar ratios : A 3:1 excess of the nucleophile (e.g., 2-methylaminoethanol) ensures complete substitution .
- Catalysts : While not always required, Lewis acids like ZnCl₂ can accelerate reactions in analogous dihydropyrimidine syntheses .
Q. How can researchers purify this compound, and what criteria dictate the choice of technique?
Methodological Answer: Purification depends on solubility and polarity:
- Column chromatography : Effective for separating polar intermediates. Use n-pentane:ethyl acetate (2:3) as eluent; monitor via TLC (Rf = 0.12) .
- Recrystallization : Suitable for crystalline products. For example, recrystallization from ethanol/water mixtures yields high-purity solids .
- Considerations : Column chromatography is preferred for oily or complex mixtures, while recrystallization is cost-effective for scalable batches.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm for -OCH₃ ).
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245 for C₁₂H₁₃N₂O₂⁺).
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography : Resolve ambiguous structures, though requires high-quality crystals .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound under oxidative or reductive conditions?
Methodological Answer:
- Oxidative stability : Treat with KMnO₄ in acidic/neutral conditions; monitor via TLC/HPLC for N-oxide formation .
- Reductive stability : Expose to NaBH₄ in methanol; track amine or alcohol derivatives .
- Stress testing : Accelerate degradation at elevated temperatures (40–60°C) and analyze intermediates using LC-MS .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to modulate electronic effects and binding affinity .
- Heterocyclic fusion : Attach morpholine or piperidine rings to improve solubility and pharmacokinetics .
- Structure-activity relationship (SAR) : Use docking studies to predict interactions with biological targets (e.g., antimicrobial enzymes) .
Q. How can contradictory spectral data for this compound derivatives be resolved?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR assignments with 2D-COSY/HSQC and compare with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH groups).
- Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) via single-crystal XRD .
Q. What catalytic systems improve the efficiency of pyrimidine ring formation in this compound synthesis?
Methodological Answer:
- Lewis acids : ZnCl₂ in Biginelli-like reactions enhances cyclocondensation rates (e.g., 85% yield for dihydropyrimidinones) .
- Photoredox catalysis : For redox-neutral pathways, use Ru(bpy)₃²⁺ under visible light to generate radicals .
- Microwave-assisted synthesis : Reduce reaction times from 24h to 1–2h while maintaining yields >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
